![molecular formula C17H26FNO3S B2995425 1-(Butylsulfonyl)-4-(((4-fluorobenzyl)oxy)methyl)piperidine CAS No. 1396792-27-0](/img/structure/B2995425.png)
1-(Butylsulfonyl)-4-(((4-fluorobenzyl)oxy)methyl)piperidine
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Description
Synthesis Analysis
While I don’t have specific information on the synthesis of this exact compound, it’s likely that it could be synthesized through a series of steps involving nucleophilic substitution reactions, given the presence of the ether and sulfonyl groups .Molecular Structure Analysis
The molecule contains a piperidine ring, which is a six-membered ring with one nitrogen atom. Piperidine rings are common in many biological molecules and drugs. The fluorobenzyl group is a benzene ring with a fluorine atom and a methyl group attached, which could contribute to the overall polarity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of the fluorobenzyl group could increase the compound’s overall polarity .Scientific Research Applications
Cyclin-Dependent Kinase Inhibitors
Beta-Piperidinoethylsulfides, related to the query compound, have been utilized in the synthesis of cyclin-dependent kinase (CDK2) inhibitors. A study demonstrated the oxidation of these sulfides to create potent CDK2 inhibitors, showcasing the compound's potential in cancer therapy and cell cycle regulation (Griffin et al., 2006).
Carbohydrate Chemistry
The synthesis and application of a 2-[(4-Fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, for protecting hydroxyl groups in carbohydrate synthesis, illustrates the compound's utility in complex organic synthesis. This methodology aids in the efficient synthesis of glycosyl donors, highlighting the compound's role in advancing synthetic carbohydrate chemistry (Spjut et al., 2010).
Antimicrobial and Antifungal Activities
Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated good antibacterial activities against rice bacterial leaf blight. This research highlights the potential agricultural applications of sulfone derivatives in combating plant diseases and improving crop resistance (Li Shi et al., 2015).
Anticancer Agents
The synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluated as anticancer agents, underscores the compound's potential in therapeutic applications. These derivatives exhibit significant anticancer activities, offering insights into novel treatment avenues (Rehman et al., 2018).
Corrosion Inhibition
Piperidine derivatives have been studied for their corrosion inhibition properties on iron, indicating the compound's utility in industrial applications to protect metals from corrosion. This research combines quantum chemical and molecular dynamic simulation studies, providing a theoretical basis for the practical application of piperidine derivatives in corrosion protection (Kaya et al., 2016).
properties
IUPAC Name |
1-butylsulfonyl-4-[(4-fluorophenyl)methoxymethyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FNO3S/c1-2-3-12-23(20,21)19-10-8-16(9-11-19)14-22-13-15-4-6-17(18)7-5-15/h4-7,16H,2-3,8-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVSYRJNHPXGIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)COCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Butylsulfonyl)-4-(((4-fluorobenzyl)oxy)methyl)piperidine |
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